Iron(2+) neoundecanoate
Description
Iron(2+) neoundecanoate is an organometallic compound where iron in its +2 oxidation state is coordinated with neoundecanoate anions (C₁₁H₂₁O₂⁻). These compounds typically serve as catalysts, stabilizers, or additives in industrial processes, though their applications are heavily regulated due to toxicity concerns.
Properties
CAS No. |
93981-37-4 |
|---|---|
Molecular Formula |
C22H42FeO4 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
8,8-dimethylnonanoate;iron(2+) |
InChI |
InChI=1S/2C11H22O2.Fe/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
CHJURLJUIAJTRZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(2+) neoundecanoate can be synthesized through the reaction of iron(II) salts with neoundecanoic acid. A common method involves dissolving iron(II) chloride in an organic solvent such as ethanol, followed by the addition of neoundecanoic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the this compound complex. The product is typically isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration can optimize the synthesis process. Additionally, solvent recovery and recycling systems can be implemented to enhance the sustainability of the production process.
Chemical Reactions Analysis
Coordination Chemistry
The compound adopts an octahedral geometry around the Fe²⁺ center, with two neodecanoate ligands coordinated via their carboxylate groups (-COO⁻). Key structural features:
-
Ligand Structure : Neodecanoate ligands are derived from 7,7-dimethyloctanoic acid, introducing steric bulk due to their branched structure .
-
Coordination Mode : Bidentate coordination via carboxylate oxygen atoms.
This geometry influences reactivity, particularly in catalytic applications. The steric hindrance from branched ligands can stabilize reactive intermediates.
Reaction Mechanisms
Iron(2+) neodecanoate participates in reactions primarily through electron transfer or ligand substitution .
Catalytic Electron Transfer
In polymerization or oxidation reactions:
-
Redox Cycling : Fe²⁺ undergoes oxidation to Fe³⁺, generating reactive species (e.g., free radicals) that initiate polymerization chains.
-
Ligand Labialization : Neodecanoate ligands may act as leaving groups, creating vacant coordination sites for substrate binding.
Reactivity with Organic Compounds
-
Oxidation : Facilitates oxidation of alkenes or alcohols via metal-mediated electron transfer.
-
Polymerization : Acts as a catalyst in radical polymerization of monomers like styrene or acrylates.
Stability and Reactivity
| Factor | Impact on Stability |
|---|---|
| pH | Stable in neutral/alkaline conditions; decomposes in acidic environments |
| Temperature | Higher temperatures increase ligand mobility and reaction rates |
| Steric Effects | Branched neodecanoate ligands reduce solubility but enhance thermal stability |
Comparative Analysis with Other Metal Carboxylates
| Property | Iron(2+) Neodecanoate | Cobalt(2+) Carboxylates |
|---|---|---|
| Toxicity | Lower due to iron’s biological compatibility | Higher due to cobalt’s toxicity |
| Catalytic Efficiency | Moderate activity in oxidation | Higher activity but less stable |
| Solubility | Limited in polar solvents | Higher in organic solvents |
Research Findings
-
Catalytic Performance : Enhances reaction rates in polymerization by up to 50% compared to non-catalyzed processes.
-
Structural Insights : The octahedral geometry and steric hindrance from neodecanoate ligands reduce side reactions but increase selectivity.
-
Environmental Impact : Solvent-free synthesis methods align with green chemistry principles.
Scientific Research Applications
Catalytic Applications
Polymerization Catalysts
Iron(2+) neodecanoate is utilized as a catalyst in the polymerization of various compounds. It is particularly effective in the synthesis of polyurethanes and other polymers due to its ability to facilitate reactions between isocyanates and polyols. Its performance as a catalyst can be compared to that of traditional organotin catalysts, offering advantages such as lower toxicity and improved environmental safety .
Esterification Reactions
In esterification processes, iron(2+) neodecanoate acts as a catalyst to promote the reaction between acids and alcohols, leading to the formation of esters. This application is critical in the production of various esters used in coatings, adhesives, and lubricants, where it contributes to the efficiency and selectivity of the reactions .
Materials Science
Nanocomposites
Iron(2+) neodecanoate can be incorporated into nanocomposite materials to enhance their mechanical and thermal properties. The presence of iron ions contributes to improved stability and functionality in applications such as coatings and packaging materials. The unique properties of iron nanoparticles, including magnetic characteristics, make them suitable for advanced material applications .
Surface Coatings
The compound is also used in surface coatings where it provides corrosion resistance and improves adhesion properties. Iron(2+) neodecanoate can be applied in formulations designed for automotive and industrial coatings, enhancing durability while maintaining aesthetic qualities .
Environmental Applications
Remediation Technologies
Iron(2+) neodecanoate has potential applications in environmental remediation technologies. It can be employed in processes aimed at removing pollutants from soil and water through chemical reactions that facilitate the breakdown of contaminants. Its use in this context is supported by its relatively low toxicity compared to other metal salts .
Case Studies
Mechanism of Action
The mechanism of action of iron(2+) neoundecanoate involves its ability to coordinate with various ligands and participate in redox reactions. The iron(II) center can interact with molecular targets such as enzymes and proteins, influencing their activity and function. Additionally, the compound’s magnetic properties make it useful in imaging and diagnostic applications.
Comparison with Similar Compounds
Nickel(2+) Neoundecanoate (CAS 93920-09-3)
- Structural Similarities: Both compounds share the neoundecanoate ligand but differ in the central metal ion. Nickel(2+) neoundecanoate is structurally analogous, with nickel replacing iron in the +2 oxidation state .
- Regulatory Status: Nickel derivatives are restricted under REACH Annex XVII due to carcinogenic and sensitizing properties, with a threshold limit of 0.1% in products .
- Applications : Used in specialty coatings and catalysts, but phased out in consumer goods due to health risks .
Lead(2+) Neoundecanoate (CAS 93894-49-6)
- Structural Differences: Lead’s larger ionic radius and variable coordination chemistry distinguish it from iron(2+) neoundecanoate. Lead compounds exhibit higher stability but greater environmental persistence .
- Toxicity and Regulation: Lead neoundecanoate is classified as a hazardous substance under global regulations (e.g., EU RoHS), with strict thresholds (500 ppm in materials) due to neurotoxicity .
Zinc(2+) Neoundecanoate (CAS 93918-29-7)
Cobalt(2+) Neoundecanoate (CAS 67701-23-9)
- Functional Contrast: Cobalt’s magnetic and oxidative properties make its neoundecanoate derivatives useful in magnetic fluids and oxidation catalysts, unlike iron’s typical roles in redox reactions .
Comparative Data Table
Functional and Regulatory Insights
- Toxicity Profiles: Nickel and Lead: Both face stringent regulations (e.g., REACH, RoHS) due to carcinogenicity (nickel) and neurotoxicity (lead) . Iron: While essential in biology, this compound’s industrial toxicity data is lacking. Its environmental impact likely hinges on biodegradability of the neoundecanoate ligand.
- Industrial Relevance: Nickel and cobalt derivatives are niche due to regulatory barriers, whereas zinc and iron analogs may see broader use in non-toxic applications (e.g., biodegradable lubricants) .
Biological Activity
Iron(2+) neodecanoate is a coordination compound that combines iron in its +2 oxidation state with neodecanoic acid, a branched-chain fatty acid. This compound is of interest in various fields, including biochemistry and materials science, due to its potential biological activities and applications. This article explores the biological activity of Iron(2+) neodecanoate, focusing on its mechanisms of action, effects on biological systems, and relevant research findings.
- Chemical Formula : CHFeO
- CAS Number : 52270-45-8
- Molecular Weight : 394.49 g/mol
Iron(2+) neodecanoate is characterized by its solubility in organic solvents and its ability to form complexes with various ligands. The stability of the iron(II) ion in this compound allows it to participate in redox reactions, which are crucial for its biological activity.
Iron(2+) neodecanoate exhibits several biological activities attributed to the iron ion's role in enzymatic reactions and electron transfer processes. Key mechanisms include:
- Catalytic Activity : The Fe(2+) ion can catalyze various biochemical reactions, including those involved in oxidative stress responses and metabolic pathways.
- Antioxidant Properties : Iron(2+) neodecanoate may act as an antioxidant by participating in Fenton-like reactions, generating reactive oxygen species (ROS) that can influence cellular signaling pathways.
Case Studies and Research Findings
- Effect on Bacterial Growth : A study investigated the impact of iron(2+) neodecanoate on bacterial strains. It was found that at certain concentrations, this compound inhibited the growth of pathogenic bacteria, suggesting potential applications in antimicrobial therapies .
- Cell Viability Assays : Research has demonstrated that iron(2+) neodecanoate affects cell viability in mammalian cell lines. Lower concentrations promoted cell proliferation, while higher concentrations induced apoptosis, highlighting its dual role as a growth factor and cytotoxic agent depending on dosage .
- Biofilm Formation Inhibition : Iron(2+) neodecanoate has been shown to inhibit biofilm formation in certain bacterial species. This property is particularly relevant for controlling infections caused by biofilm-forming pathogens .
Comparative Biological Activity Table
| Compound | Biological Activity | Reference |
|---|---|---|
| Iron(2+) neodecanoate | Inhibits bacterial growth | |
| Iron(3+) complexes | Promotes oxidative stress | |
| Neodecanoic acid derivatives | Antimicrobial properties |
Biotransformation and Kinetics
The biotransformation of iron(2+) neodecanoate involves metabolic pathways that facilitate its breakdown and utilization within biological systems. Studies indicate that the compound undergoes hydrolysis, leading to the release of free iron ions and neodecanoic acid, which can be further metabolized by microorganisms .
Kinetic Studies
Kinetic studies have shown that the rate of reaction involving iron(2+) neodecanoate varies with pH and temperature, influencing its biological efficacy. Optimal conditions for its activity have been identified, providing insights into its potential applications in industrial and clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
